4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features an isoindoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 3,5-dimethylbenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in a solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted isoindoline derivatives.
Scientific Research Applications
4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindoline
- 4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoquinoline
Uniqueness
4-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific isoindoline core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
651733-90-3 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-amino-2-(3,5-dimethylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c1-10-6-11(2)8-12(7-10)18-9-14-13(16(18)19)4-3-5-15(14)17/h3-8H,9,17H2,1-2H3 |
InChI Key |
BHVACEWGPFIECD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=C(C2=O)C=CC=C3N)C |
Origin of Product |
United States |
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